molecular formula C21H43Br B13353581 9-(2-Bromoethyl)nonadecane

9-(2-Bromoethyl)nonadecane

Cat. No.: B13353581
M. Wt: 375.5 g/mol
InChI Key: IEYDYLNMWKTJJV-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)nonadecane is an organic compound with the molecular formula C21H43Br It is a long-chain alkyl bromide, characterized by the presence of a bromine atom attached to the second carbon of the ethyl group, which is itself attached to the ninth carbon of the nonadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Bromoethyl)nonadecane typically involves the reaction of nonadecane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate alkyl bromide, which then undergoes substitution to yield the final product. Common catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(2-Bromoethyl)nonadecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(2-Bromoethyl)nonadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-Bromoethyl)nonadecane involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be readily replaced by various nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis. Additionally, its long alkyl chain allows it to interact with lipid membranes, making it useful in studies of membrane dynamics and protein-lipid interactions .

Comparison with Similar Compounds

Similar Compounds

    Nonadecane: A straight-chain alkane with the formula C19H40. It lacks the bromine substituent and is less reactive in nucleophilic substitution reactions.

    1-Bromohexadecane: A shorter-chain alkyl bromide with the formula C16H33Br. It is similar in reactivity but has different physical properties due to its shorter chain length.

    2-Bromoheptadecane: Another long-chain alkyl bromide with the formula C17H35Br.

Uniqueness

9-(2-Bromoethyl)nonadecane is unique due to the specific position of the bromine atom on the ethyl group, which provides distinct reactivity compared to other alkyl bromides. Its long alkyl chain also imparts unique physical properties, such as higher boiling and melting points, making it suitable for specific applications in materials science and industrial chemistry .

Properties

Molecular Formula

C21H43Br

Molecular Weight

375.5 g/mol

IUPAC Name

9-(2-bromoethyl)nonadecane

InChI

InChI=1S/C21H43Br/c1-3-5-7-9-11-12-14-16-18-21(19-20-22)17-15-13-10-8-6-4-2/h21H,3-20H2,1-2H3

InChI Key

IEYDYLNMWKTJJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CCBr

Origin of Product

United States

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